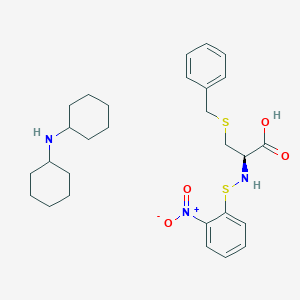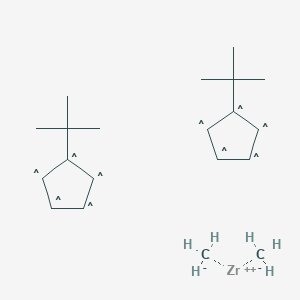
Dimethylbis(t-butylcyclopentadienyl)zirconium; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(t-butylcyclopentadienyl)zirconium is an organometallic compound . It is a pale yellow powder and is one of the numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . It has applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The linear formula for Dimethylbis(t-butylcyclopentadienyl)zirconium is [(C4H9)C5H4]2Zr(CH3)2 . The compound has a molecular weight of 363.70 . The exact mass and the monoisotopic mass are 362.155 g/mol .Physical And Chemical Properties Analysis
Dimethylbis(t-butylcyclopentadienyl)zirconium is a pale yellow powder . It is insoluble in water . The melting point, boiling point, and density are not available .Applications De Recherche Scientifique
Crystal Structure Analysis
Dimethylbis(t-butylcyclopentadienyl)zirconium has been studied for its unique crystal structure. For example, research has demonstrated the orthorhombic crystal structure of the zirconium compound with t-butyl groups directed away from each other, a structure adopted due to the bulky nature of the substituent groups (Howie et al., 1986).
Catalysis and Polymerization
This compound plays a significant role in catalysis, particularly in the polymerization of low molecular weight polypropylene. Its ability to form specific isomers in catalytic processes has been noted, suggesting potential applications in organic synthesis (Thiele et al., 1995).
Reactivity and Structural Studies
Studies have also focused on the reactivity and structural aspects of alkyl complexes of group 4 metals, including zirconium. This includes insights into the intramolecular coordination in solution and the crystal structures of zirconium alkyls, providing foundational knowledge for applications in various chemical processes (Amor et al., 1998).
Metal-Organic Chemical Vapor Deposition
The decomposition of zirconium cyclopentadienyl derivatives in metal-organic chemical vapor deposition (MOCVD) has been studied using mass spectrometry. This research is crucial for developing thin film materials, offering insights into the decomposition mechanisms and potential applications in material sciences (Codato et al., 1998).
Metallo-Organic Frameworks and Chemical Warfare Agent Decomposition
Zirconium-based metal-organic frameworks, incorporating cyclopentadienyl derivatives, have been explored for their potential in decomposing chemical warfare agents. This line of research highlights the practical applications of these compounds in critical areas such as defense and environmental protection (Denchy et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Orientations Futures
As an organometallic compound, Dimethylbis(t-butylcyclopentadienyl)zirconium has potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Its future directions would likely involve further exploration of these applications and the development of more efficient synthesis methods.
Mécanisme D'action
Target of Action
Dimethylbis(t-butylcyclopentadienyl)zirconium, also known as MFCD01073787, is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the nature of the metal center .
Mode of Action
Organometallic compounds often act as catalysts, facilitating chemical reactions by providing an alternative reaction pathway with a lower activation energy . The zirconium center in the compound may interact with target molecules, altering their chemical behavior.
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal center .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in biological systems.
Result of Action
As an organometallic compound, its effects would likely depend on its specific interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethylbis(t-butylcyclopentadienyl)zirconium. For instance, the compound’s stability may be affected by exposure to oxygen or moisture . Furthermore, its efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Propriétés
InChI |
InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCZDBQNKHUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

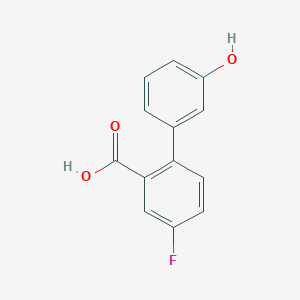



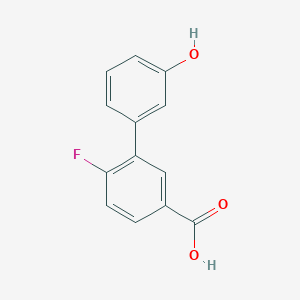

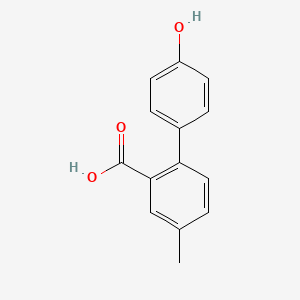
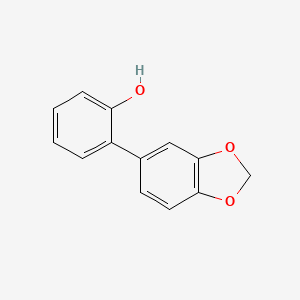
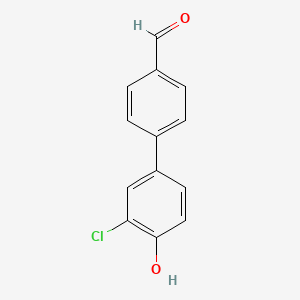
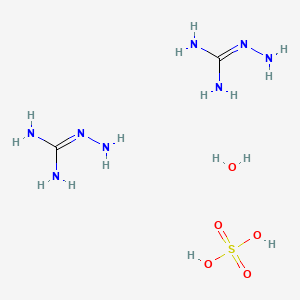

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
